Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Unsubstituted Pyrazole Analog
The target compound exhibits a computed XLogP3 of 3.2, which is approximately 0.5–0.8 log units higher than the unsubstituted pyrazole analog 1-(4-cyclohexylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (estimated XLogP3 ≈ 2.4–2.7), reflecting the lipophilicity contribution of the 4-fluorophenyl substituent [1]. This increase in lipophilicity, attributable to the electron-withdrawing fluorine atom and the extended aromatic surface, is within a range associated with improved passive membrane permeability while remaining below the threshold (XLogP3 > 5) that typically correlates with poor solubility and increased off-target binding risk [2]. Direct experimental logP or logD values for this specific compound have not been reported in the peer-reviewed literature.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Unsubstituted pyrazole analog 1-(4-cyclohexylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (XLogP3 ≈ 2.4–2.7, estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated from structural fragment contributions |
Why This Matters
The increased lipophilicity of the 4-fluorophenyl derivative may confer enhanced membrane permeability relative to the unsubstituted analog, a critical attribute for intracellular target engagement or CNS penetration in cell-based assays.
- [1] PubChem Compound Summary for CID 71801683, computed XLogP3 value. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
